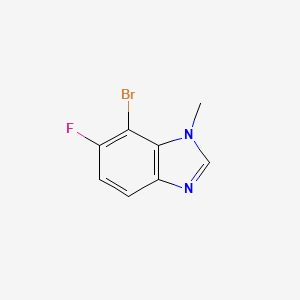
tert-Butyl (1-(3,5-dibromophenyl)piperidin-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[1-(3,5-dibromophenyl)piperidin-4-yl]carbamate: is a chemical compound with the molecular formula C16H22Br2N2O2 and a molecular weight of 434.16 g/mol It is a derivative of piperidine and is characterized by the presence of a tert-butyl carbamate group and a dibromophenyl group
Vorbereitungsmethoden
The synthesis of tert-Butyl (1-(3,5-dibromophenyl)piperidin-4-yl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl carbamate and 3,5-dibromophenylpiperidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane.
Procedure: The tert-butyl carbamate is reacted with 3,5-dibromophenylpiperidine in the presence of the catalyst and base.
Purification: The product is then purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
tert-Butyl N-[1-(3,5-dibromophenyl)piperidin-4-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles involved.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-[1-(3,5-dibromophenyl)piperidin-4-yl]carbamate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of tert-Butyl (1-(3,5-dibromophenyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
tert-Butyl N-[1-(3,5-dibromophenyl)piperidin-4-yl]carbamate can be compared with other similar compounds:
tert-Butyl (3,5-dibromophenyl)carbamate: This compound shares the dibromophenyl group but lacks the piperidine moiety.
tert-Butyl piperidin-4-ylcarbamate: This compound contains the piperidine moiety but lacks the dibromophenyl group.
N-(tert-Butoxycarbonyl)-1,5-diaminopentane: This compound has a similar carbamate group but a different core structure.
The uniqueness of tert-Butyl (1-(3,5-dibromophenyl)piperidin-4-yl)carbamate lies in its combination of the dibromophenyl and piperidine moieties, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
tert-butyl N-[1-(3,5-dibromophenyl)piperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Br2N2O2/c1-16(2,3)22-15(21)19-13-4-6-20(7-5-13)14-9-11(17)8-12(18)10-14/h8-10,13H,4-7H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFSEBSGTFMXAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC(=CC(=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1R,9S)-4-[2,4,6-tri(propan-2-yl)phenyl]-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B8251366.png)



![3-Methyl-1,3-dihydropyrrolo[3,2-b]pyridin-2-one](/img/structure/B8251387.png)



![Dimethyl 2-[[(5-bromopyridin-2-yl)amino]methylidene]propanedioate](/img/structure/B8251425.png)

![Tert-butyl 4-[4-(aminomethyl)-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate](/img/structure/B8251438.png)


![methyl 4-[(4-methoxyphenyl)methyl]-3-oxo-5H-1,4-benzoxazepine-7-carboxylate](/img/structure/B8251475.png)
